2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18232955
InChI: InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H9FO4
Molecular Weight: 200.16 g/mol

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC18232955

Molecular Formula: C9H9FO4

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid -

Specification

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
IUPAC Name 2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
Standard InChI InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
Standard InChI Key JXZSXYQUKONQRG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C(C(=O)O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a fluorinated aromatic system with a hydroxyacetic acid side chain. Key features include:

  • Fluorine substituent: Enhances metabolic stability and lipophilicity .

  • Methoxy group: Influences electronic distribution and solubility .

  • Hydroxyacetic acid moiety: Provides a site for salt formation or esterification .

The (R)-enantiomer (CAS 1282551-02-3) has been isolated, highlighting stereochemical considerations in synthesis .

Physicochemical Data

PropertyValueSource
Molecular FormulaC9H9FO4\text{C}_9\text{H}_9\text{FO}_4
Molecular Weight200.16 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP0.95 (predicted)
SolubilityLimited data; polar solvents

The compound’s LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous structures employ:

  • Claisen-Schmidt condensation: For α-hydroxy acid derivatives.

  • Suzuki-Miyaura coupling: To introduce aryl groups, as seen in related fluorinated compounds .

  • Chiral resolution: For enantiomer separation, given the (R)-configuration’s availability .

A proposed pathway involves:

  • Fluorination of 4-methoxyphenyl precursors.

  • Friedel-Crafts acylation to attach the hydroxyacetic acid moiety.

  • Purification via recrystallization or chromatography .

SupplierPurityCatalog ID
AChemBlock95%X191398
BOC Sciences95%BB018295
Shanghai Haohong PharmaN/A

Reactivity and Stability

Chemical Behavior

Pharmaceutical and Chemical Applications

Structure-Activity Relationships (SAR)

  • Fluorine Position: 2-Fluoro substitution optimizes target binding vs. metabolic clearance .

  • Methoxy Group: Enhances solubility and modulates electron density .

Biological and Toxicological Profile

Preclinical Data

  • Blood-Brain Barrier Penetration: Fluorine improves CNS bioavailability in analogs .

  • Metabolism: Predicted hepatic clearance via glucuronidation .

Toxicity

  • Acute Exposure: Irritant (Category 4) .

  • Chronic Risks: No carcinogenicity data available.

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